molecular formula C16H21ClN2O B1395154 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1219982-66-7

8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride

Cat. No. B1395154
CAS RN: 1219982-66-7
M. Wt: 292.8 g/mol
InChI Key: QMUKXRBUSAFIFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride consists of a quinoline ring attached to a piperidine ring via an ethoxy linker . The quinoline ring is a heterocyclic aromatic organic compound, and the piperidine ring is a common structural motif in many natural alkaloids.


Physical And Chemical Properties Analysis

8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.

Scientific Research Applications

Fluorescent Probes for DNA Detection

A study by Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine and other nuclei, using microwave heating. These compounds, including variants of 8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride, were found to enhance fluorescence emission intensity in the presence of ct-DNA, indicating potential applications as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Anticorrosion Performance

In a 2020 study by Douche et al., 8-hydroxyquinoline derivatives, including those with piperidinyl groups, were investigated for their anticorrosion potential for mild steel in acidic media. The study revealed that these compounds could significantly reduce corrosion, pointing towards their use in protective coatings and anticorrosive treatments (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).

Antimicrobial Agents

Sharma and Saxena (2014) synthesized quinoline derivatives, including those with piperidine, and evaluated their antibacterial activity. Several compounds showed promising antibacterial properties, suggesting their potential use as antimicrobial agents (Sharma & Saxena, 2014).

Antiproliferative Agents

Tseng et al. (2010) conducted research on indeno[1,2-c]quinoline derivatives, including those with piperidine. They found that certain compounds exhibited significant cytotoxicity against cancer cells, suggesting their potential as antiproliferative agents in cancer therapy (Tseng, Tzeng, Yang, Lu, Chen, Li, Chuang, Yang, & Chen, 2010).

Corrosion Inhibitors

Verma, Quraishi, and Ebenso (2020) reviewed the use of quinoline derivatives, including those with piperidine substitutions, as corrosion inhibitors. Their high electron density and ability to form stable chelating complexes with metal surfaces make them effective in this role (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-3-14-4-2-9-18-16(14)15(5-1)19-12-8-13-6-10-17-11-7-13;/h1-5,9,13,17H,6-8,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUKXRBUSAFIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC3=C2N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride

CAS RN

1219982-66-7
Record name Quinoline, 8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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